8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one
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Overview
Description
8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound with a molecular formula of C8H7ClN2O2. It is characterized by the presence of an amino group at the 8th position, a chlorine atom at the 6th position, and a benzo[1,4]oxazin-3-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one can be synthesized through selective transfer hydrogenation of functionalized nitroarene using cobalt oxide-based nanocatalyst and formic acid as a hydrogen source . This method involves the reduction of the nitro group to an amino group under mild conditions, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as an interleukin-1 inhibitor, it may bind to the interleukin-1 receptor, preventing the activation of downstream signaling pathways involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one is unique due to the specific arrangement of the amino and chlorine substituents on the benzo[1,4]oxazin-3-one core. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the amino group at the 8th position and the chlorine atom at the 6th position can influence the compound’s ability to interact with biological targets and undergo specific chemical transformations.
Properties
IUPAC Name |
8-amino-6-chloro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDPHSIICCBLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042973-67-0 |
Source
|
Record name | 8-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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